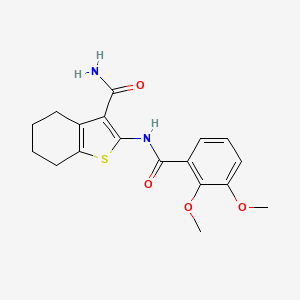

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential pharmacological applications. The unique structure of this compound, which includes a thiophene ring fused with a benzene ring and substituted with a dimethoxybenzamido group, makes it an interesting subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, typically involves multi-step reactions starting from simple precursors. One common method involves the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiophene derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Applications De Recherche Scientifique

Oncology

The compound's ability to inhibit FLT3 has been extensively studied in the context of cancer therapy:

- Case Study : In vitro studies demonstrated that 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide effectively reduced the proliferation of FLT3-mutated AML cells. This suggests that it may be beneficial as a targeted therapy in patients with specific FLT3 mutations.

Pharmacological Studies

Research has shown that compounds with similar structures can influence apoptosis pathways:

- Study Findings : Compounds structurally related to this compound have been linked to modulation of signaling cascades associated with inflammation and pain perception. This opens avenues for exploring its use in treating inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications:

- Synthesis Pathway : The synthesis may include steps such as activation of carboxylic acids using thionyl chloride and subsequent coupling reactions with amines. This flexibility in synthesis allows researchers to create derivatives with potentially enhanced biological activity.

Mécanisme D'action

The mechanism of action of 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for the stimulator of interferon genes (STING) pathway, leading to the activation of immune responses . The compound can bind to the STING protein, triggering downstream signaling pathways such as the IRF and NF-κB pathways, which result in the production of type I interferons and proinflammatory cytokines .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide: A structurally similar compound with potential pharmacological activities.

Benzo[b]thiophene-2-carboxamide derivatives: Known for their STING-agonistic activity and potential antitumor efficacy.

N-phenylbenzo[b]thiophene-2-carboxamide derivatives: Studied for their ability to modulate amyloid beta aggregation.

Uniqueness

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique substitution pattern and the presence of the dimethoxybenzamido group, which may confer distinct biological activities and pharmacological properties compared to other thiophene derivatives.

Activité Biologique

2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiophenes, characterized by a bicyclic structure that includes both benzene and thiophene rings. The presence of the dimethoxybenzamido group enhances its chemical reactivity and biological profile.

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 360.43 g/mol

- CAS Number : 301305-73-7

- InChI Key : FSPQCTGGIANIJZ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds within the benzothiophene class exhibit a variety of biological activities, including:

- Anticancer Properties : Some derivatives have shown promising results as inhibitors of fms-like tyrosine kinase 3 (FLT3), a critical target in hematological malignancies. The inhibition of FLT3 can disrupt cancer cell proliferation and survival pathways.

- Analgesic Effects : Studies have demonstrated that certain derivatives of benzothiophene compounds possess analgesic properties. For instance, a related compound was tested using the "hot plate" method on mice and showed significant analgesic activity compared to standard drugs like metamizole .

- Antimicrobial Activity : The structural characteristics of benzothiophenes contribute to their potential as antimicrobial agents. Research has indicated that modifications in the substituents can influence their efficacy against various bacterial strains .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various benzothiophene derivatives, including this compound, revealed significant inhibitory effects against FLT3. The research utilized cell viability assays to assess the effectiveness of these compounds in inhibiting cancer cell growth. Results indicated a dose-dependent response with IC50 values in the low micromolar range, suggesting strong potential for therapeutic applications in oncology.

Case Study 2: Analgesic Effects

In another investigation into the analgesic properties of benzothiophene derivatives, researchers employed the "hot plate" test on outbred white mice. The compound demonstrated a notable reduction in pain response times compared to control groups. This study highlighted the efficacy of the compound as a potential analgesic agent and suggested further exploration into its mechanisms of action .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| This compound | C18H20N2O4S | 360.43 g/mol | Anticancer, Analgesic |

| Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C18H20N2O4S | 360.43 g/mol | FLT3 Inhibitor |

| 2-(3,4-dimethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C21H26N2O5S | 418.5 g/mol | Antimicrobial |

Propriétés

IUPAC Name |

2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-23-12-8-5-7-11(15(12)24-2)17(22)20-18-14(16(19)21)10-6-3-4-9-13(10)25-18/h5,7-8H,3-4,6,9H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWZUOECHKUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.